molecular formula C10H7ClN2O2 B1632245 1-Chloro-6-methyl-5-nitroisoquinoline CAS No. 943606-84-6

1-Chloro-6-methyl-5-nitroisoquinoline

Cat. No.: B1632245
CAS No.: 943606-84-6
M. Wt: 222.63 g/mol
InChI Key: IWLPTUUERGDBAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-6-methyl-5-nitroisoquinoline typically involves multiple steps. One common synthetic route starts with 4-chloro-2-nitrobenzoic acid as the raw material. The process includes several reactions such as cyanation, acylation, and cyclization to yield the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.

Chemical Reactions Analysis

1-Chloro-6-methyl-5-nitroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 1-Chloro-6-methyl-5-nitroisoquinoline serves as an intermediate for producing various heterocyclic compounds. Its unique structure allows for diverse chemical transformations, including substitution and reduction reactions .

Biology

Research has highlighted its potential biological activities:

  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by interacting with cellular components through bioreduction of the nitro group to form reactive intermediates that bind to DNA and proteins .
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially inhibiting their growth by interacting with bacterial enzymes .

Medicine

Ongoing research explores its potential as a pharmaceutical intermediate. Its ability to form reactive species may lead to novel therapeutic agents targeting specific diseases .

Industry

In industrial applications, it is utilized in producing dyes, pigments, and other chemicals due to its unique chemical properties .

Anticancer Activity Assessment

A study evaluated the effects of this compound on several cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibacterial treatments .

Mechanism of Action

The mechanism of action of 1-Chloro-6-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve DNA and protein interactions .

Comparison with Similar Compounds

1-Chloro-6-methyl-5-nitroisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Chloro-6-methyl-5-nitroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups: a chlorine atom at the 1-position, a methyl group at the 6-position, and a nitro group at the 5-position. This specific arrangement enhances its reactivity and potential biological activity compared to structurally similar compounds.

Compound NameMolecular FormulaKey Features
This compoundC10H8ClN2O2Chlorine substituent enhances reactivity
1-Methyl-5-nitroisoquinolineC10H8N2O2Lacks chlorine; serves as a comparison
4-Methyl-5-nitroisoquinolineC10H8N2O2Exhibits distinct reactivity patterns

Synthesis Methods

Various synthesis methods for this compound have been developed, including:

  • Nitration of 1-chloroisoquinoline : Utilizing a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Vicarious Nucleophilic Substitution (VNS) : This method allows for the introduction of nucleophiles at specific positions on the isoquinoline ring, enhancing the compound's reactivity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to interact with cellular components, potentially leading to apoptosis in cancer cells. The mechanism involves the bioreduction of the nitro group, forming reactive intermediates that can bind to DNA and proteins, disrupting their function .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Its interaction with bacterial enzymes may inhibit growth and proliferation, making it a candidate for further development as an antibacterial agent.

The biological activity of this compound is primarily attributed to:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules.
  • Substitution Reactions : The chlorine atom can be substituted by nucleophiles, leading to various derivatives with altered biological activities .

Case Studies

  • Anticancer Activity Assessment : A study evaluated the effects of this compound on several cancer cell lines. The results indicated a reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential application in treating bacterial infections.

Properties

IUPAC Name

1-chloro-6-methyl-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(9(6)13(14)15)4-5-12-10(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLPTUUERGDBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Phosphorous oxychloride (2.15 mL, 23.0 mmol) was added dropwise to a solution of 6-methyl-5-nitroisoquinoline N-oxide (0.940 g, 4.60 mmol) in 1,2-dichloroethane (40.0 mL). The mixture was heated to 70° C. for 3 h to afford an off-white suspension. The mixture was concentrated and the residue was partitioned between dichloromethane and water. The aqueous phase was separated and extracted with dichloromethane. The combined organic phases were washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-chloro-6-methyl-5-nitroisoquinoline (0.880 g, 86% yield) as an off-white solid. MS (ESI, pos. ion) m/z: 223.0 [M+H]+
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methyl-5-nitroquinoline (46.5 g, 0.228 mol) obtained in Step (3) was dissolved in 1,2-dichloroethane (1.8 L), added with POCl3 (107 mL, 1.14 mol) at room temperature, and refluxed for 7 hours or more. The reaction solution was cooled to room temperature and concentrated by distilling the solvent under reduced pressure. The concentrated solid was dissolved in dichloromethane, added with an ice water, and extracted with dichloromethane. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The concentrated solid was added with a mixed solution of ethyl acetate/hexane=1/1 (v/v), and stirred for 2 hours or more at room temperature. The solid thus obtained was filtered under reduced pressure, and washed with a mixed solution of ethyl acetate/hexane=1/1 (v/v). The filtered solid was dried with warm wind in an oven (40° C.) for over 3 hours or more to obtain the title compound (28 g, 55%).
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods III

Procedure details

6-Methyl-5-nitroisoquinolin-1(2H)-one-N-oxide (3.1 g, 15.2 mmol) was taken up in chloroform (100 mL) and phosphorus oxychloride (7 mL, 80 mmol) was added dropwise to the reaction. The mixture was then heated to 70° C. After 3 h, the reaction was cooled and the volatiles removed in vacuo. Residual phosphorus oxychloride was azeotroped with toluene. The residue was then dissolved in chloroform and washed with cold water, saturated NaHCO3 and brine. The organic layer was then dried with sodium sulfate and purified by column chromatography using 10 to 40% ethyl acetate in hexanes as an eluent. The title compound was obtained an off-white solid (3.4 g, 96%). MS (M+H)+ 223.
Name
6-Methyl-5-nitroisoquinolin-1(2H)-one-N-oxide
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-6-methyl-5-nitroisoquinoline
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Reactant of Route 6
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